molecular formula C11H18N2O2 B1484342 6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097956-97-1

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484342
CAS RN: 2097956-97-1
M. Wt: 210.27 g/mol
InChI Key: VGANLFKCKYDOGC-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-TB-3-PY-THP-2,4-D, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom, as well as two tertiary butyl groups and a propan-2-yl group. 6-TB-3-PY-THP-2,4-D is a colorless solid with a melting point of approximately 115°C.

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed novel synthetic routes for dihydropyrimidine-2,4-dione derivatives, showcasing their utility in creating complex molecules with potential biological activities. For instance, Udayakumar et al. (2017) reported the synthesis and characterization of new compounds through a multi-step reaction, demonstrating modest to high yields. These compounds were evaluated for their cytotoxic effects against the A431 cancer cell line, indicating their potential in anticancer studies (Udayakumar, Gowsika, & Pandurangan, 2017).

Antioxidant and Cytotoxic Activities

Shatokhin et al. (2021) synthesized chromone-based hybrids containing xanthine and sterically hindered phenol fragments, including dihydropyrimidine-2,4-dione structures, to investigate their cytotoxic and antioxidant activities. This study underscores the versatility of dihydropyrimidine-2,4-dione derivatives in developing compounds with desired biological properties (Shatokhin et al., 2021).

Bioactive Analog Synthesis

Maftei et al. (2013) focused on synthesizing novel bioactive analogs bearing the dihydropyrimidine-2,4-dione moiety, testing them for antitumor activity against a panel of cell lines. Their work illustrates the potential of these compounds in developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Intermediate in Synthesis Routes

Zhang et al. (2022) described the synthesis of a compound as an intermediate in the production of a target molecule intended for mTOR-targeted PROTAC therapy. This highlights the role of dihydropyrimidine-2,4-dione derivatives in the synthesis of complex molecules for targeted therapeutic applications (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

properties

IUPAC Name

6-tert-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(2)13-9(14)6-8(11(3,4)5)12-10(13)15/h6-7H,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANLFKCKYDOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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